molecular formula C6H7N5O2 B1489731 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1934686-58-4

7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1489731
CAS No.: 1934686-58-4
M. Wt: 181.15 g/mol
InChI Key: ZQWROVIRLGDUBL-UHFFFAOYSA-N
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Description

7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound belonging to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a hydrazine derivative with a β-keto ester or β-diketone in the presence of a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of amino derivatives.

  • Substitution: Generation of alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical pathways critical for cellular functions.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, leading to therapeutic effects.

  • Receptor Binding: It may bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • Triazole Derivatives: Other triazolopyrimidines with varying substituents.

  • Pyrimidinone Derivatives: Compounds with similar heterocyclic structures.

Properties

IUPAC Name

7-amino-2-(hydroxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c7-3-1-5(13)9-6-8-4(2-12)10-11(3)6/h1,12H,2,7H2,(H,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWROVIRLGDUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)CO)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 3
7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 4
7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

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